
tert-butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H23Cl2NO2 and a molecular weight of 344.28 g/mol . It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a 3,4-dichlorobenzyl group. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of tert-butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 3,4-dichlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The tert-butyl piperidine-1-carboxylate is reacted with 3,4-dichlorobenzyl chloride under reflux conditions to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
tert-Butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including[3][3]:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-Butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
tert-Butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate can be compared with other similar compounds, such as :
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound has a similar structure but with a bromophenyl group instead of a dichlorobenzyl group.
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: This compound features a bromopropyl group, offering different reactivity and applications.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound contains a boron-containing moiety, making it useful in Suzuki-Miyaura coupling reactions.
Each of these compounds has unique properties and applications, highlighting the versatility of the piperidine scaffold in chemical synthesis.
Biological Activity
Tert-butyl 4-(3,4-dichlorobenzyl)piperidine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and applications in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidone with 3,4-dichlorobenzyl chloride in the presence of a base. The process is crucial for obtaining the compound in high yields and purity, which is essential for subsequent biological testing.
Reaction Scheme
The general reaction scheme can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its role as an intermediate in the synthesis of pharmaceuticals.
Pharmacological Properties
Case Studies
Several studies have highlighted the biological relevance of piperidine derivatives:
- Study on SARS-CoV-2 : A structure-activity relationship (SAR) analysis revealed that similar piperidine compounds could inhibit the main protease (Mpro) of SARS-CoV-2. Although the activity was modest, it opens avenues for further optimization of related compounds .
- Analgesic Development : In a study focusing on the development of new analgesics, researchers synthesized various piperidine derivatives, including those related to this compound. These compounds exhibited significant pain-relieving properties in animal models .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
tert-butyl 4-[(3,4-dichlorophenyl)methyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)10-13-4-5-14(18)15(19)11-13/h4-5,11-12H,6-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLACLWKYFQXNKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201149558 | |
Record name | 1,1-Dimethylethyl 4-[(3,4-dichlorophenyl)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220772-31-6 | |
Record name | 1,1-Dimethylethyl 4-[(3,4-dichlorophenyl)methyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220772-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(3,4-dichlorophenyl)methyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201149558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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